N-(2-methoxy-5-methylphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O3S/c1-18-8-9-21(32-2)19(16-18)28-23(31)17-34-25-24(26-10-11-27-25)30-14-12-29(13-15-30)20-6-4-5-7-22(20)33-3/h4-11,16H,12-15,17H2,1-3H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITUHZMLVTWGFHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxy-5-methylphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is . It features a complex structure that includes a methoxy group, a piperazine moiety, and a pyrazine ring, which are known to influence its biological activity.
Antimicrobial Activity
Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have shown effectiveness against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM in various studies .
Anticancer Activity
Several studies have investigated the anticancer potential of related compounds. A study on thieno[2,3-d]pyrimidine derivatives demonstrated cytotoxic effects against the MDA-MB-231 breast cancer cell line, with IC50 values indicating strong activity . Although specific data on the target compound is limited, the presence of similar functional groups suggests potential for anticancer activity.
Neuropharmacological Effects
The piperazine component in the structure may confer neuropharmacological properties. Compounds containing piperazine rings are often explored for their effects on serotonin and dopamine receptors, which are crucial in treating psychiatric disorders. However, specific studies on this compound's neuropharmacological profile are yet to be published.
The exact mechanism of action for this compound remains under investigation. However, related compounds have been shown to interact with various biological targets:
- Inhibition of Enzymatic Activity : Similar compounds may inhibit enzymes involved in bacterial metabolism or cancer cell proliferation.
- Receptor Modulation : The piperazine moiety is known for modulating neurotransmitter receptors, potentially influencing mood and cognition.
Research Findings and Case Studies
A review of literature reveals several important findings regarding the biological activity of related compounds:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazine vs. Pyrimidine/Triazole Derivatives
- N-(5-chloro-2-methylphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide (CAS: 1251620-01-5): Structural Difference: Replaces the pyrazine ring with pyrimidine and substitutes the 2-methoxy-5-methylphenyl group with a 5-chloro-2-methylphenyl group. This compound’s biological activity may diverge due to differences in target binding affinity . Molecular Weight: 484.0 g/mol (vs. target compound: ~484–500 g/mol estimated).
- Triazole Derivatives (e.g., ): Example: 2-{[4-Ethyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide (CAS: 573930-79-7). Structural Difference: Replaces the pyrazine-piperazine system with a triazole ring. The fluorine atom in the fluorophenyl group increases electronegativity, affecting solubility and metabolic stability .
Oxadiazole-Based Sulfanyl Acetamides ()
- Example : 2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide.
Substituent Variations
Methoxy vs. Chloro/Fluoro Groups :
- Piperazine vs. Non-Piperazine Linkers: Piperazine in the target compound enables conformational flexibility, aiding interactions with G-protein-coupled receptors. Non-piperazine derivatives (e.g., triazoles, oxadiazoles) may exhibit narrower target profiles .
Characterization :
- Spectroscopy : IR and NMR confirm the sulfanyl bridge and acetamide formation.
- Crystallography : SHELXL () and WinGX () are used for structural refinement. Bond lengths (e.g., C–S: ~1.81 Å) and angles align with similar compounds .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-(2-methoxy-5-methylphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide, and how is structural purity ensured?
- Synthesis Steps :
Piperazine coupling : React 2-methoxyphenylpiperazine with pyrazine-2-sulfonyl chloride under inert conditions (N₂ atmosphere) to form the pyrazine-piperazine intermediate .
Thioether formation : Introduce the sulfanyl group via nucleophilic substitution using a mercaptoacetamide derivative in polar aprotic solvents (e.g., DMF) at 60–80°C .
Acetamide functionalization : Couple the intermediate with N-(2-methoxy-5-methylphenyl)acetamide using carbodiimide-based coupling agents .
- Purity Assurance :
- NMR (¹H/¹³C) : Assign peaks to confirm regiochemistry (e.g., piperazine NH vs. aromatic protons) .
- HPLC : Monitor purity (>95%) using a C18 column with acetonitrile/water mobile phase .
Q. What spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?
- NMR Spectroscopy :
- ¹H NMR : Identify methoxy groups (δ 3.7–3.9 ppm), piperazine protons (δ 2.5–3.5 ppm), and aromatic protons (δ 6.8–7.5 ppm) .
- ¹³C NMR : Confirm carbonyl (C=O, δ 165–170 ppm) and quaternary carbons in the pyrazine ring .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 535.2) and fragmentation patterns .
Q. What preliminary biological screening approaches are recommended for this compound?
- In vitro assays :
- Receptor binding : Screen for affinity at serotonin/dopamine receptors (common targets for piperazine derivatives) using radioligand displacement assays .
- Cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
Advanced Research Questions
Q. How can reaction yields be optimized during the sulfanyl-acetamide coupling step, and what factors contribute to variability?
- Optimization Strategies :
- Solvent selection : Use DMF or DMSO to enhance nucleophilicity of the thiol group .
- Catalysts : Add catalytic KI to accelerate SN2 displacement .
- Temperature : Maintain 70–80°C to balance reaction rate and side-product formation .
- Common Pitfalls :
- Oxidation of thiols : Use degassed solvents and N₂ purging to prevent disulfide formation .
Q. How should researchers resolve contradictions in NMR data for the pyrazine-piperazine intermediate?
- Contradiction Analysis :
- Peak splitting : Compare coupling constants (J values) to differentiate between para- and meta-substituted aryl groups .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹³C interactions .
- Supplementary Methods :
- X-ray crystallography : Obtain single-crystal structures to unambiguously assign stereochemistry .
Q. What computational methods are effective for predicting this compound’s pharmacokinetic properties?
- In silico Tools :
- Molecular docking (AutoDock Vina) : Simulate binding to CYP450 isoforms to predict metabolic stability .
- ADMET Prediction (SwissADME) : Estimate logP (∼3.2), blood-brain barrier permeability, and hERG inhibition risk .
- Validation : Cross-reference predictions with in vitro hepatocyte clearance assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
